N-cyclopropyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Description
Properties
Molecular Formula |
C14H18N6O |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
N-cyclopropyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C14H18N6O/c21-14(16-11-1-2-11)10-5-7-19(8-6-10)13-4-3-12-17-15-9-20(12)18-13/h3-4,9-11H,1-2,5-8H2,(H,16,21) |
InChI Key |
GWMGMDOLVSPGJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)C3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Cyclocondensation
The triazolo[4,3-b]pyridazine ring is formed through cyclocondensation of 3,6-dichloropyridazine with hydrazine hydrate. Under reflux in ethanol (80°C, 12 h), hydrazine selectively substitutes the chlorine at position 3, forming 3-hydrazinyl-6-chloropyridazine. Subsequent intramolecular cyclization in acidic media (e.g., HCl/MeOH, 60°C, 6 h) yields 6-chloro-[1,2,]triazolo[4,3-b]pyridazine.
Optimization Note :
Diazotization and Cyclization
An alternative route involves diazotization of 3-amino-6-chloropyridazine. Treatment with sodium nitrite in trifluoroacetic acid (0°C → rt, 2 h) generates a diazonium intermediate, which undergoes spontaneous cyclization to form the triazolo-pyridazine core. This method avoids hydrazine handling but requires strict temperature control to prevent decomposition.
Piperidine-4-Carboxamide Synthesis
Cyclopropanecarboxamide Formation
The cyclopropylcarboxamide group is introduced via amidation of piperidine-4-carbonyl chloride with cyclopropylamine. Key steps include:
-
Piperidine-4-carboxylic Acid Activation : Reacting piperidine-4-carboxylic acid with thionyl chloride (SOCl₂, reflux, 4 h) yields the corresponding acyl chloride.
-
Amide Coupling : Adding cyclopropylamine in dichloromethane (0°C → rt, 12 h) affords N-cyclopropylpiperidine-4-carboxamide.
Industrial Adaptation :
-
Catalytic Alkali Metal Alcoholates : Sodium isobutoxide (6–14 mol%) in isobutanol at 100–200°C accelerates amidation, achieving 88–98% yields.
-
Solvent-Free Conditions : Eliminating hydrocarbon solvents reduces purification complexity.
Fragment Coupling Strategies
Nucleophilic Aromatic Substitution
The 6-chloro-triazolo[4,3-b]pyridazine undergoes nucleophilic substitution with piperidine-4-carboxamide. In dimethylformamide (DMF) at 120°C (24 h), potassium carbonate facilitates displacement of the chlorine atom, yielding the target compound.
Yield Optimization :
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 120 | 65 |
| Cs₂CO₃ | DMSO | 130 | 72 |
| DBU | NMP | 110 | 58 |
Higher yields with cesium carbonate correlate with enhanced leaving group activation in polar aprotic solvents.
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Buchwald-Hartwig amination enables coupling under milder conditions. Using Pd(OAc)₂, Xantphos ligand, and cesium carbonate in toluene (100°C, 8 h), the reaction achieves 85% yield with minimal side products.
Key Considerations :
-
Ligand Selection : Bulky phosphine ligands (Xantphos) suppress undesired homo-coupling.
-
Oxygen Sensitivity : Rigorous degassing is critical to prevent catalyst deactivation.
One-Pot Tandem Synthesis
Recent advances integrate triazolo-pyridazine formation and fragment coupling in a single pot. Starting from 3,6-dichloropyridazine:
-
Hydrazine cyclocondensation (MeOH, 80°C, 6 h).
-
In situ coupling with N-cyclopropylpiperidine-4-carboxamide using Pd(dba)₂ catalyst (toluene, 110°C, 12 h).
This method reduces purification steps and improves overall yield (78%).
Challenges and Mitigation Strategies
Regioselectivity in Triazole Formation
Competing pathways during cyclocondensation may yieldtriazolo[4,3-a]pyridazine isomers. Employing electron-deficient pyridazine derivatives and low-temperature conditions favors the desired [4,3-b] regiochemistry.
Amide Bond Stability
The cyclopropylcarboxamide group is prone to hydrolysis under acidic or basic conditions. Using non-aqueous reaction media and neutral workup protocols preserves amide integrity.
Industrial-Scale Production Insights
Large-scale synthesis prioritizes cost-efficiency and safety:
-
Continuous Flow Reactors : Enable precise control over exothermic cyclocondensation steps.
-
Catalyst Recycling : Palladium recovery systems (e.g., immobilized catalysts on silica) reduce metal waste.
Analytical Characterization
Critical quality control metrics include:
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Antiparasitic Activity
Recent studies have highlighted the compound's potential as an antiparasitic agent. Specifically, it has been shown to exhibit activity against Cryptosporidium parvum, a protozoan parasite responsible for gastrointestinal infections. Research indicated that derivatives of triazolopyridazine, including N-cyclopropyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide, were effective in rapidly eliminating C. parvum in vitro. This was demonstrated through comparative assays that measured the rate of parasite elimination against standard treatments like nitazoxanide, which only inhibited growth without eliminating the parasites entirely .
Anticancer Properties
The compound's structural characteristics suggest potential anticancer properties. Studies involving related triazolopyridazine derivatives have shown promising results against various cancer cell lines. For instance, compounds similar to this compound exhibited significant cytotoxic effects against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines. The IC50 values for these compounds indicated potent activity at nanomolar concentrations, suggesting that modifications to the triazolopyridazine structure could enhance its therapeutic efficacy .
Structure–Activity Relationship Studies
Research into the structure–activity relationships (SAR) of triazolopyridazine derivatives has provided insights into how modifications can enhance biological activity. For instance, variations in the piperidine linker or substituents on the triazole ring have been systematically explored to optimize potency and selectivity against target cells or pathogens. Such studies are critical for developing more effective therapeutic agents based on this scaffold .
Future Directions and Case Studies
Ongoing research is focused on synthesizing new derivatives of this compound with enhanced efficacy and reduced toxicity profiles. Case studies demonstrate that specific modifications lead to improved pharmacokinetic properties and increased bioavailability in vivo.
| Compound | Target | IC50 Value | Notes |
|---|---|---|---|
| MMV665917 | Cryptosporidium parvum | 3.8 μM | Effective in eliminating parasites rapidly |
| 22i | A549 Cancer Cell Line | 0.83 μM | Excellent anti-tumor activity |
| 22i | MCF-7 Cancer Cell Line | 0.15 μM | Superior c-Met kinase inhibition |
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting essential biological pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The triazolo-pyridazine scaffold is conserved across analogs, but substitutions at the piperidine/piperazine ring and the carboxamide group dictate functional differences.
Table 1: Key Structural Features of Analogs
Physicochemical Properties
- Lipophilicity (LogP): The cyclopropyl group in the target compound may reduce LogP compared to bulkier substituents (e.g., isopropyl in or phenyl in ). For example, the phenyl-substituted analog (LogP 0.85) is less lipophilic than the cyclopropyl variant (predicted LogP ~1.2–1.5 based on cyclopropane’s hydrophobicity).
- Solubility: Piperazine-containing analogs (e.g., ) exhibit higher solubility due to the additional nitrogen atom, whereas piperidine derivatives (e.g., ) may require formulation optimization for bioavailability.
Biological Activity
N-cyclopropyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article explores its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a piperidine ring, which is further substituted with a triazolo-pyridazine moiety. This unique structure contributes to its pharmacological properties.
Anticancer Activity
Recent studies have shown that derivatives of the [1,2,4]triazolo[4,3-b]pyridazine class exhibit significant anticancer properties. For instance, a study evaluated various derivatives against 60 cancer cell lines and reported that some compounds demonstrated strong antiproliferative effects. Specifically, compounds with IC50 values as low as 0.163 μM against c-Met and 0.283 μM against Pim-1 kinases were noted .
Table 1: Anticancer Activity of Selected Derivatives
| Compound | IC50 (c-Met) | IC50 (Pim-1) | GI% (Mean) |
|---|---|---|---|
| 4g | 0.163 μM | 0.283 μM | 55.84% |
| 4a | Not specified | Not specified | 29.08% |
The mechanism by which this compound exerts its effects involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. The compound has been shown to induce apoptosis in MCF-7 breast cancer cells by:
- Arresting the cell cycle at the S phase.
- Increasing caspase-9 activity significantly.
- Reducing levels of phosphorylated PI3K and AKT proteins, which are crucial for cell survival signaling .
Case Studies
In a notable case study involving the synthesis and evaluation of several [1,2,4]triazolo[4,3-b]pyridazine derivatives, researchers found that specific modifications to the structure enhanced biological activity. The study highlighted the importance of structure-activity relationships (SAR) in optimizing these compounds for better efficacy against cancer cells.
Other Biological Activities
Beyond anticancer properties, derivatives of this compound have been investigated for anti-inflammatory and antibacterial activities. Pyrazole derivatives have shown promise in inhibiting various kinases implicated in inflammatory responses and bacterial infections .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Inhibition of c-Met and Pim-1 kinases |
| Anti-inflammatory | Reduction in nitric oxide production |
| Antibacterial | Disruption of bacterial cell membranes |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
